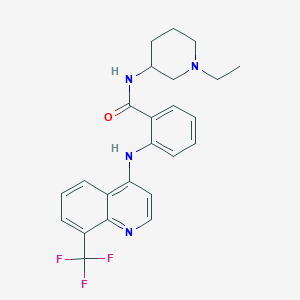
N-(1-Ethyl-3-piperidyl)-2-(8-trifluoromethyl-4-quinolylamino)benzamide
Cat. No. B8362877
M. Wt: 442.5 g/mol
InChI Key: UHAUAYGYPVRSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04357333
Procedure details


11.5 Grams (0.0285 Mole) of 2-(8-trifluoromethyl-4-quinolylamino)benzoic acid hydrochloride dihydrate were refluxed in 80 milliliters of thionyl chloride for half an hour. A yellow solid precipitated. The thionyl chloride was evaporated off. The resulting acid chloride hydrochloride was added in portions with stirring to a cooled mixture of 3.84 grams (0.03 moles) of 3-amino-1-ethylpiperidine in 100 milliliters of chloroform and 31.8 grams (0.3 mole) of sodium carbonate in 100 milliliters of water. The mixture was stirred for one hour and allowed to stand overnight. The chloroform layer was separated and dried and the chloroform evaporated to give a nearly colourless solid. Trituration with ether gave a colourless solid which was recrystallized from methanol to give 7.9 grams (63% yield) of title compound, melting point 212° to 213° C.
Name
2-(8-trifluoromethyl-4-quinolylamino)benzoic acid hydrochloride dihydrate
Quantity
0.0285 mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
O.O.Cl.[F:4][C:5]([F:27])([F:26])[C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:15]=1[N:14]=[CH:13][CH:12]=[C:11]2[NH:16][C:17]1[CH:25]=[CH:24][CH:23]=[CH:22][C:18]=1[C:19]([OH:21])=O.[NH2:28][CH:29]1[CH2:34][CH2:33][CH2:32][N:31]([CH2:35][CH3:36])[CH2:30]1.C(=O)([O-])[O-].[Na+].[Na+].CCOCC>S(Cl)(Cl)=O.C(Cl)(Cl)Cl.O>[CH2:35]([N:31]1[CH2:32][CH2:33][CH2:34][CH:29]([NH:28][C:19](=[O:21])[C:18]2[CH:22]=[CH:23][CH:24]=[CH:25][C:17]=2[NH:16][C:11]2[C:10]3[C:15](=[C:6]([C:5]([F:26])([F:27])[F:4])[CH:7]=[CH:8][CH:9]=3)[N:14]=[CH:13][CH:12]=2)[CH2:30]1)[CH3:36] |f:0.1.2.3,5.6.7|
|
Inputs


Step One
|
Name
|
2-(8-trifluoromethyl-4-quinolylamino)benzoic acid hydrochloride dihydrate
|
|
Quantity
|
0.0285 mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.Cl.FC(C=1C=CC=C2C(=CC=NC12)NC1=C(C(=O)O)C=CC=C1)(F)F
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
3.84 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1CN(CCC1)CC
|
|
Name
|
|
|
Quantity
|
31.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A yellow solid precipitated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The thionyl chloride was evaporated off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting acid chloride hydrochloride was added in portions
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The chloroform layer was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the chloroform evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a nearly colourless solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from methanol
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N1CC(CCC1)NC(C1=C(C=CC=C1)NC1=CC=NC2=C(C=CC=C12)C(F)(F)F)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.9 g | |
| YIELD: PERCENTYIELD | 63% | |
| YIELD: CALCULATEDPERCENTYIELD | 62.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

